molecular formula C7H5BrF2O B1292833 2-Bromo-3,4-difluoroanisole CAS No. 935285-66-8

2-Bromo-3,4-difluoroanisole

Numéro de catalogue B1292833
Numéro CAS: 935285-66-8
Poids moléculaire: 223.01 g/mol
Clé InChI: CSPMXYABVLJGJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Bromo-3,4-difluoroanisole (BDF) is an organofluorine compound that has been studied extensively in recent years due to its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other materials. BDF is a unique compound due to its high reactivity and its ability to form stable covalent bonds with other molecules. The synthesis of BDF involves a variety of methods, including the use of bromine and fluorine sources. The properties of BDF make it an attractive target for research and development in the field of organic synthesis.

Applications De Recherche Scientifique

Intermédiaires de synthèse organique

2-Bromo-3,4-difluoroanisole : est largement utilisé comme intermédiaire en synthèse organique. Ses groupes bromo et difluoro en font un réactif polyvalent pour diverses transformations chimiques. Il peut être utilisé pour synthétiser des molécules complexes pour les produits pharmaceutiques, les produits agrochimiques et les colorants .

Bioprocédés

En bioprocédés, This compound peut être utilisé dans la modification de biomolécules. Sa réactivité avec divers groupes fonctionnels permet le marquage ou l'étiquetage sélectif des protéines et autres substances biologiques .

Safety and Hazards

2-Bromo-3,4-difluoroanisole can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used when handling it .

Mécanisme D'action

Target of Action

It is known that similar compounds are often used in the synthesis of inhibitors for cyclin-dependent kinases .

Mode of Action

It is used in the synthesis of difluorophenacyl analogs, which are known to inhibit cyclin-dependent kinases . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest.

Result of Action

As it is used in the synthesis of inhibitors for cyclin-dependent kinases , it may contribute to cell cycle arrest and apoptosis when these inhibitors interact with their targets.

Analyse Biochimique

Biochemical Properties

2-Bromo-3,4-difluoroanisole plays a significant role in biochemical reactions, primarily as an inhibitor of specific kinases. It interacts with enzymes such as cyclin-dependent kinases and p38 MAP kinase. These interactions are crucial for regulating cell cycle progression and inflammatory responses. The compound’s inhibitory action on these enzymes is due to its ability to bind to the active sites, thereby preventing substrate access and subsequent phosphorylation events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting cyclin-dependent kinases, it can halt cell cycle progression, leading to cell cycle arrest. Additionally, its inhibition of p38 MAP kinase affects inflammatory signaling pathways, reducing the expression of pro-inflammatory genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. It binds to the active sites of cyclin-dependent kinases and p38 MAP kinase, leading to enzyme inhibition. This binding prevents the enzymes from interacting with their natural substrates, thereby blocking phosphorylation and subsequent downstream signaling events. Additionally, the compound may influence gene expression by altering transcription factor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to strong oxidizing agents or acids. Long-term studies have shown that its inhibitory effects on enzymes can persist, leading to sustained changes in cellular function. The extent of these effects may diminish over time due to compound degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or organ toxicity. Threshold effects are observed, where a certain dosage is required to achieve the desired inhibitory effect without causing harm .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are eventually excreted from the body. The compound’s metabolism can affect metabolic flux and alter metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cytoplasm or nucleus, where it exerts its inhibitory effects. The compound’s distribution can influence its accumulation and overall efficacy in inhibiting target enzymes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus to inhibit nuclear kinases or remain in the cytoplasm to target cytoplasmic enzymes. Its localization can affect its inhibitory potency and overall cellular impact .

Propriétés

IUPAC Name

3-bromo-1,2-difluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPMXYABVLJGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648643
Record name 2-Bromo-3,4-difluoro-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

935285-66-8
Record name 2-Bromo-3,4-difluoro-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3,4-difluoro-1-methoxy-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3,4-difluoroanisole (2 mL) in tetrahydrofuran (50 mL) was added n-butyllithium (2.67 mol/L n-hexane solution, 6.95 mL) at −78° C., and the mixture was stirred at the same temperature for 30 minutes. To the reaction mixture was added bromine (1.04 mL), and the mixture was stirred at −78° C. for 15 minutes. The mixture was stirred under ice-cooling for 1 hour. To the reaction mixture was added a saturated aqueous ammonium chloride solution, and the resulting mixture was extracted with diethyl ether. The extract was washed with a saturated aqueous sodium hydrogen carbonate solution and brine successively, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane −n-hexane/ethyl acetate=9/1) to give the title compound (0.91 g)
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6.95 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,4-difluoroanisole
Reactant of Route 2
Reactant of Route 2
2-Bromo-3,4-difluoroanisole
Reactant of Route 3
Reactant of Route 3
2-Bromo-3,4-difluoroanisole
Reactant of Route 4
Reactant of Route 4
2-Bromo-3,4-difluoroanisole
Reactant of Route 5
Reactant of Route 5
2-Bromo-3,4-difluoroanisole
Reactant of Route 6
Reactant of Route 6
2-Bromo-3,4-difluoroanisole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.